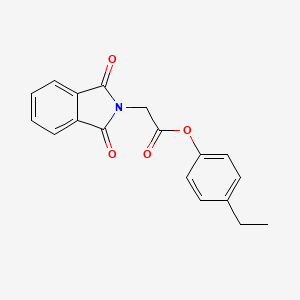
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl-substituted phenyl group and a phthalimide moiety connected through an acetate linkage
科学的研究の応用
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the esterification of 4-ethylphenol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of phthalamic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
作用機序
The mechanism of action of (4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Phthalimide: A parent compound with similar structural features.
N-ethylphthalimide: A derivative with an ethyl group attached to the nitrogen atom.
4-ethylphenyl acetate: A simpler ester with a similar phenyl group.
Uniqueness
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to the combination of the ethyl-substituted phenyl group and the phthalimide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(4-ethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-12-7-9-13(10-8-12)23-16(20)11-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUAXBGRHKXLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
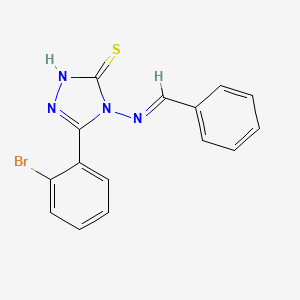
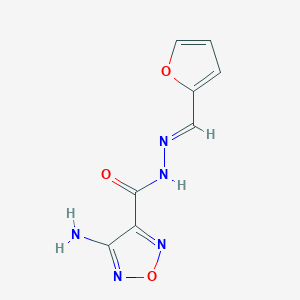
![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)
![4,5-DIMETHOXY-2-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZOIC ACID](/img/structure/B5590685.png)
![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)
![6-{4-[(E)-(Hydroxyimino)methyl]phenoxy}-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5590696.png)
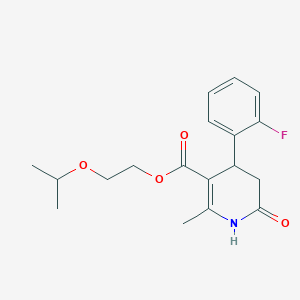
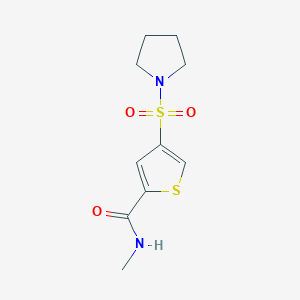

![5-(2-chlorophenyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-2-furamide](/img/structure/B5590725.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5590735.png)
